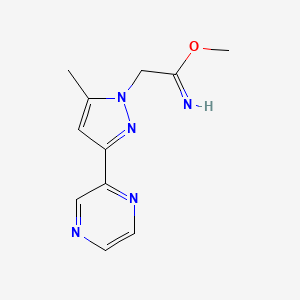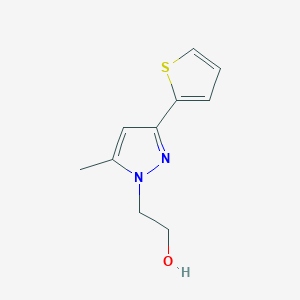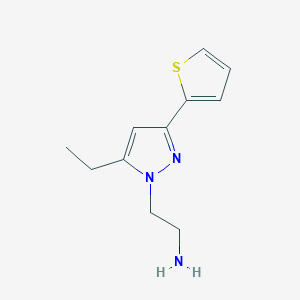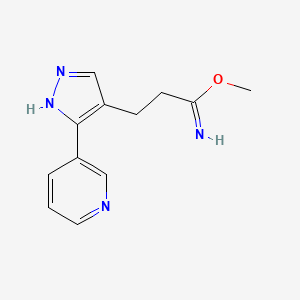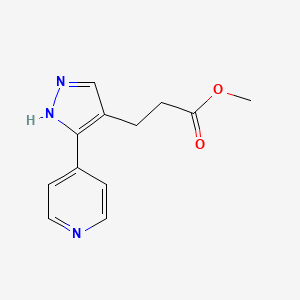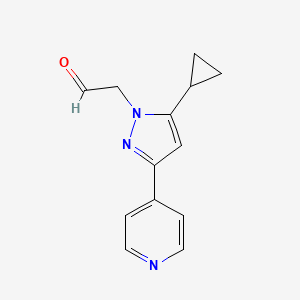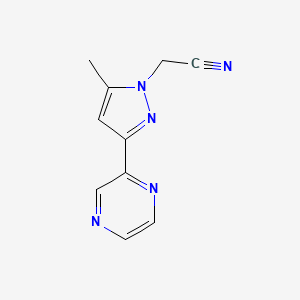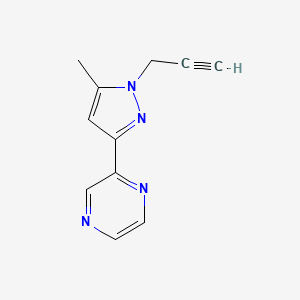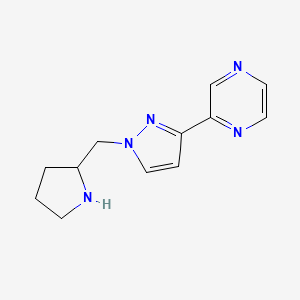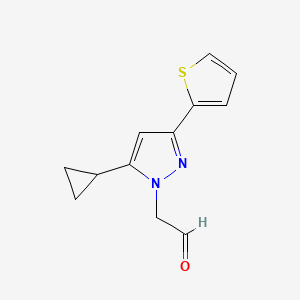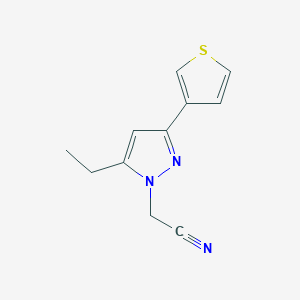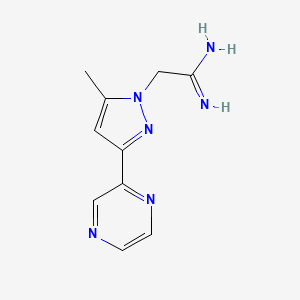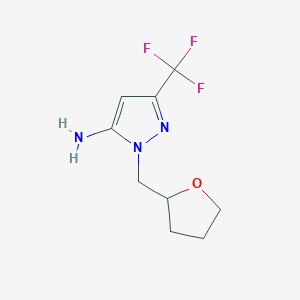
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound “1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a tetrahydrofuran group, which is a type of ether, a pyrazole group, which is a type of heterocyclic aromatic organic compound, and a trifluoromethyl group, which is a type of alkyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydrofuran group would form a five-membered ring with an oxygen atom. The pyrazole group would form a five-membered ring with two nitrogen atoms. The trifluoromethyl group would be attached to one of the carbon atoms in the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, purity, and the conditions under which it’s stored. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Bioactivities of Pyrazole Derivatives : A study described the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including those related to the compound of interest. These derivatives exhibited antitumor, antifungal, and antibacterial activities, indicating their potential in pharmaceutical applications. The armed pyrazoles were analyzed through FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography to confirm their structure and biological activity potential (Titi et al., 2020).
Chiral Center Analysis : Research on a similar compound with a tetrahydrofuranyl ring explored the chiral center's configuration and how it affects the molecular structure, offering insights into how small structural variations can impact the physical properties of these compounds (Liu et al., 2009).
Catalytic Applications
Catalysis in Polymerization : Pyrazolyl compounds have been used to synthesize zinc(II) carboxylate complexes, which were then applied as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated the potential of pyrazolyl-based catalysts in producing environmentally friendly polymers (Matiwane et al., 2020).
Reactivity and Synthesis Pathways
Base-dependent Selectivity in Reactions : A study on the base-dependent selectivity of an SNAr reaction provided insights into how reaction conditions can significantly influence the outcomes of syntheses involving pyrazole derivatives. Computational studies helped understand the reaction pathways, highlighting the importance of base presence in achieving desired products (Chan et al., 2010).
Molecular Structure Analysis
Combined XRD and DFT Studies : Investigations into the impact of intramolecular hydrogen bonding on pyrazole derivatives' reductive cyclization process demonstrated the crucial role of molecular structure in chemical reactivity. X-ray diffraction measurements and DFT calculations provided insights into how intramolecular hydrogen bonds affect compound reactivity (Szlachcic et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)7-4-8(13)15(14-7)5-6-2-1-3-16-6/h4,6H,1-3,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOBIYWPNQCEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


